N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the thiazole ring can introduce various functional groups .
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its
Properties
Molecular Formula |
C14H12N4O5S |
---|---|
Molecular Weight |
348.34g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N'-[(E)-(5-nitrothiophen-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-23-11-5-3-2-4-10(11)16-13(19)14(20)17-15-8-9-6-7-12(24-9)18(21)22/h2-8H,1H3,(H,16,19)(H,17,20)/b15-8+ |
InChI Key |
WFIMDSKEXYQKAT-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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